molecular formula C9H17N B147369 Nonanenitrile CAS No. 2243-27-8

Nonanenitrile

Cat. No. B147369
CAS RN: 2243-27-8
M. Wt: 139.24 g/mol
InChI Key: PLZZPPHAMDJOSR-UHFFFAOYSA-N
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Description

Nonanenitrile is a type of organic compound that falls under the category of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N), which is a carbon triple-bonded to a nitrogen atom. They are important building blocks in organic synthesis and are found in numerous medicinally and biologically important compounds .

Synthesis Analysis

The synthesis of nitriles, including nonanenitrile, has traditionally involved the use of toxic cyanides. However, recent advancements have focused on more sustainable and environmentally benign methods. For instance, a green synthesis approach has been developed using nitrogen-doped graphene-layered non-noble metal oxides as nanocatalysts. This method allows for the synthesis of structurally diverse aryl, heterocyclic, allylic, and aliphatic nitriles from readily available alcohols, aqueous ammonia, and molecular oxygen .

Molecular Structure Analysis

Nonanenitrile, as a member of the aliphatic nitriles, has a linear carbon chain with a cyano group at one end. The molecular structure of nitriles is relatively simple, but the presence of the cyano group significantly affects the chemical reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Nitriles are versatile in chemical reactions. They can participate in radical cascade reactions, serving as radical acceptors to construct nitrogen heterocycles, which are prevalent in natural products and pharmaceuticals . The reactivity of nitriles also allows for their use in the synthesis of complex organic molecules, such as the total synthesis of N-methylwelwitindolinone D isonitrile, where the isonitrile group is installed through a series of reactions including a rearrangement of an aldehyde to an isothiocyanate followed by desulfurization .

Physical and Chemical Properties Analysis

The physical and chemical properties of nonanenitrile are influenced by the cyano group. Nitriles typically have higher boiling points than alkanes of similar molecular weight due to the polarity of the C≡N bond. They are also known to act as ligands in coordination chemistry, displaying a range of coordination modes to metal centers, which can lead to the formation of oligonuclear complexes and coordination polymers with interesting electronic and physical properties .

Scientific Research Applications

Catalysis and Chemical Production

Nonanenitrile is used in innovative methodologies for the production of bulk chemicals. A cyanide-free approach has been developed for the synthesis of aliphatic nitriles, including nonanenitrile, using n-alkenes as starting materials. This process, combining metal-catalyzed hydroformylation with enzyme technology, operates in water at low to moderate temperatures without cyanide sources, exemplifying a sustainable and safer method for producing industrial chemicals like nonanenitrile (Plass et al., 2019).

Material Synthesis

Nonanenitrile plays a role in the synthesis of specialized compounds and materials. For instance, in the improved synthesis of 2,7-Diazaspiro[4.4] Nonane, a process involving nucleophilic displacement and hydrolytic cyclization starting from malononitrile, nonanenitrile is a crucial intermediate. This method offers higher efficiency and better yields, showcasing nonanenitrile's importance in the synthesis of complex organic structures (Ji Zhiqin, 2004).

Biocatalysis

In biocatalysis, nonanenitrile is synthesized through a chemoenzymatic process. A recent study highlights the biocatalytic synthesis of nonanenitrile at high substrate loadings of up to 1.4 kg/L, using a metalloprotein bearing an iron-containing heme subunit. This marks a significant advance in biocatalysis, achieving one of the highest substrate loadings reported, especially for water-immiscible products in aqueous media (Hinzmann et al., 2019).

Non-Oxide Photocatalysts

Research into non-oxide photocatalysts like germanium nitride β-Ge3N4 dispersed with RuO2 nanoparticles, a new area of study, opens up opportunities for the application of nonanenitrile in photocatalysis. This is significant for the development of visible light-driven photocatalysis, potentially enhancing the efficiency of photocatalytic processes (Sato et al., 2005).

Gas Phase Chemistry

The remote functionalization of aliphatic nitriles, including nonanenitrile, by transition-metal ions in the gas phase is another area of research. This involves extensive quantum chemical calculations and experimental approaches to understand bond activation and reactivity patterns, which is crucial for developing new chemical processes and understanding molecular interactions (Holthausen et al., 1997).

Safety And Hazards

Nonanenitrile is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Future Directions

The future of nonanenitrile and other nitriles lies in the development of more efficient, cost-effective, and sustainable synthesis methods . Biocatalysis is considered a key technology for enabling such processes . The use of enzymes in the synthesis of nitriles is a promising area of research, with the potential to bridge the gap between the production of fine chemicals and pharmaceuticals, and bulk and commodity chemicals .

properties

IUPAC Name

nonanenitrile
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InChI

InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZZPPHAMDJOSR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H17N
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DSSTOX Substance ID

DTXSID6022183
Record name Octyl cyanide
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Molecular Weight

139.24 g/mol
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Physical Description

Colorless to yellow liquid; Almost insoluble in water; [MSDSonline]
Record name Nonanenitrile
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Vapor Pressure

0.1 [mmHg]
Record name Nonanenitrile
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Product Name

Nonanenitrile

CAS RN

2243-27-8
Record name Nonanenitrile
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Record name Octyl cyanide
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Synthesis routes and methods

Procedure details

50 g of nonylamine and 50 g of water are introduced into a 750-ml autoclave equipped with a self-aspirating turbine. 5 g of basified Raney nickel doped with 2% by weight of Cr are added. The reactor is flushed with twice 10 bar of nitrogen and then with twice 10 bar of hydrogen. The autoclave is placed under 20 bar of hydrogen, and stirring and heating to 90° C. are carried out. The nonanenitrile resulting from example 5 is then injected using a pump, while keeping the hydrogen pressure constant in the reactor. 350 g of nonanenitrile are injected over the course of 4 h. After the end of the injection, the reaction medium is maintained under the same conditions for 30 min. The temperature is then brought back to 20° C., the reactor is flushed with nitrogen and the catalyst is filtered off. The reaction medium is then distilled under reduced pressure: in this way, the nonylamine is recovered with a yield of 98% (boiling point 201° C. under 760 mmHg).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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